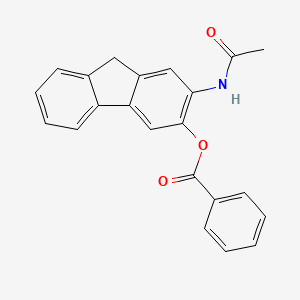
3-Benzoyloxy-2-acetylaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyloxy-2-acetylaminofluorene is a complex organic compound derived from fluorene. It is known for its significant role in biochemical research, particularly in the study of carcinogenesis. This compound is a derivative of 2-acetylaminofluorene, which is a well-known carcinogen and mutagen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyloxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene followed by benzoylation. The reaction conditions often require the use of acetic anhydride and benzoyl chloride as reagents, with a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Zinc or tin in dilute mineral acid.
Substitution: NBS in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Aminofluorene derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
3-Benzoyloxy-2-acetylaminofluorene is extensively used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and mutagenesis. The compound is used to induce tumors in laboratory animals, helping researchers understand the biochemical pathways involved in cancer development .
In addition to its use in cancer research, the compound is also employed in studies related to DNA adduct formation and repair mechanisms. Its ability to form stable DNA adducts makes it a valuable tool for investigating the interactions between carcinogens and genetic material .
Mechanism of Action
The carcinogenicity of 3-Benzoyloxy-2-acetylaminofluorene is primarily due to its metabolic activation in the body. The compound undergoes biotransformation to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately resulting in carcinogenesis .
The key molecular targets include cytochrome P-450 enzymes, which catalyze the
Properties
CAS No. |
99240-68-3 |
|---|---|
Molecular Formula |
C22H17NO3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2-acetamido-9H-fluoren-3-yl) benzoate |
InChI |
InChI=1S/C22H17NO3/c1-14(24)23-20-12-17-11-16-9-5-6-10-18(16)19(17)13-21(20)26-22(25)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,23,24) |
InChI Key |
GMIXSULHTOYTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


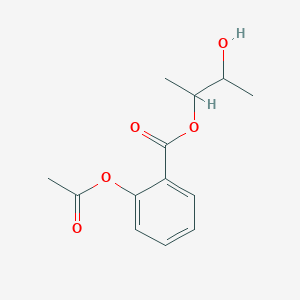

![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
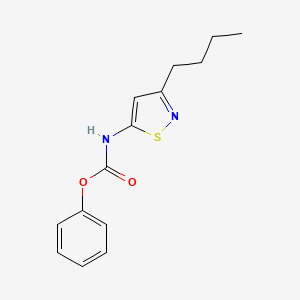
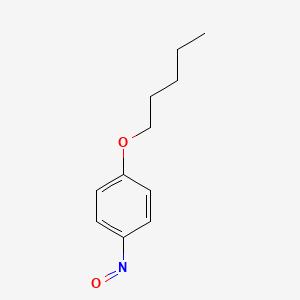
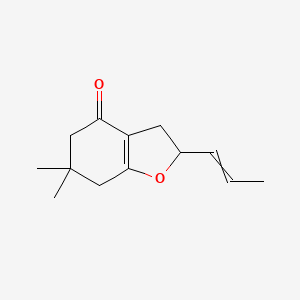
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)

![Methyl 8-[(2-methoxyethoxy)methoxy]octanoate](/img/structure/B14340391.png)

